Lipophilicity (XLogP3) Comparison: 1-(2-Ethoxyethyl)-2-ethylpiperazine vs. Des‑Ethyl and 4‑Ethyl Positional Isomer Analogs
The target compound exhibits a computed XLogP3 of 0.8, which is approximately 4.1‑fold higher (on a linear partition coefficient scale) than that of 1-(2-ethoxyethyl)piperazine (XLogP = 0.19) and approximately 1.5‑fold higher than the 4‑ethyl positional isomer 1-(2-ethoxyethyl)-4-ethylpiperazine (LogP = 0.54) [1]. This increased lipophilicity is attributable to the additional C‑2 ethyl substituent, which adds two methylene units relative to the des‑ethyl analog and positions the ethyl group in a sterically distinct orientation compared to the 4‑ethyl isomer [1].
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 (1-(2-Ethoxyethyl)-2-ethylpiperazine) |
| Comparator Or Baseline | 1-(2-Ethoxyethyl)piperazine: LogP = 0.19 (XLogP = -0.2 by alternate method); 1-(2-Ethoxyethyl)-4-ethylpiperazine: LogP = 0.54 |
| Quantified Difference | ~4.2-fold vs. des‑ethyl analog; ~1.5-fold vs. 4‑ethyl positional isomer |
| Conditions | Computed values from chemical database entries (XLogP3 algorithm for target; standard LogP calculation methods for comparators) |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, which is critical for central nervous system (CNS) drug candidates and intracellular target engagement in cell-based assays.
- [1] Kuujia.com. 1-(2-Ethoxyethyl)-2-ethylpiperazine – Computed Properties. XLogP3: 0.8. View Source
